REACTION_CXSMILES
|
C([O:3][C:4](=[O:23])[CH2:5][CH:6]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)=[O:8])C.O.[OH-].[Na+]>CCO>[CH3:16][O:15][C:12]1[CH:11]=[CH:10][C:9]([C:7](=[O:8])[CH:6]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:5][C:4]([OH:23])=[O:3])=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
4-(4-methoxy-phenyl)-4-oxo-3-phenyl-butyric acid ethyl ester
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C(=O)C1=CC=C(C=C1)OC)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The CH2Cl2 extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the oil was crystallized from Et2O/MeOH
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C(CC(=O)O)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |